2-Vinylpyridine

Description

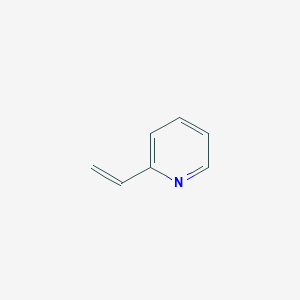

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIGUEBEKRSTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N, Array | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-16-4, 25014-15-7 | |

| Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026667 | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

159.5 °C, 159-160 °C | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

The Guide in the 42 °C, 42 °C | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001337811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025014157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethenyl-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT4UV4NNKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Innovations for 2 Vinylpyridine

Conventional Synthesis Routes of 2-Vinylpyridine

The industrial production of this compound is dominated by two principal synthetic strategies. chemicalbook.com The first involves a two-step process starting from 2-methylpyridine (B31789) (also known as 2-picoline) and formaldehyde (B43269). chemicalbook.comwikipedia.org This method proceeds via the formation of an alcohol intermediate, which is subsequently dehydrated. wikipedia.org The second major route is a direct cycloaddition reaction between acetylene (B1199291) and acrylonitrile (B1666552), catalyzed by organometallic complexes. chemicalbook.comwikipedia.org

Condensation of 2-Methylpyridine with Formaldehyde

This widely used method consists of two main stages: the initial condensation reaction to form 2-(2-hydroxyethyl)pyridine, followed by a dehydration step to yield the final this compound product. chemicalbook.comwikipedia.org

The synthesis begins with the condensation of 2-methylpyridine and formaldehyde to produce 2-(2-hydroxyethyl)pyridine. wikipedia.orgscientificlabs.com This reaction is typically conducted in the liquid phase under pressure in an autoclave at temperatures ranging from 150–200°C. wikipedia.orgscientificlabs.com The formation of the intermediate alcohol, 2-(2-hydroxyethyl)pyridine, is an addition reaction. chemicalbook.com

Condensation: CH₃C₅H₄N + CH₂O → HOCH₂CH₂C₅H₄N

Dehydration: HOCH₂CH₂C₅H₄N → CH₂=CHC₅H₄N + H₂O wikipedia.org

Optimizing the reaction conditions is crucial for maximizing the yield and economic viability of this process. In one described process, 2-methylpyridine and formaldehyde are mixed in a molar ratio of 1:0.4 and passed through a tubular reactor. chemicalbook.com The reaction is maintained at 250°C and a pressure of 9.08 MPa with a residence time of 8 minutes, achieving a single-pass yield of 30% for 2-hydroxyethylpyridine. chemicalbook.com Unreacted 2-methylpyridine is recovered by washing with a 50% sodium hydroxide (B78521) solution and recycled via fractional distillation. chemicalbook.com

Another patented method describes a batch process where 2-methylpyridine and a 36% formaldehyde solution are reacted at a weight ratio of 1:0.03. patsnap.comgoogle.com The mixture is heated to 160°C under a pressure of 0.5 MPa for one hour. patsnap.comgoogle.com The subsequent dehydration is performed by slowly adding the resulting 2-hydroxyethylpyridine solution to a 50% sodium hydroxide solution at 90°C over 5 hours. patsnap.comgoogle.com After washing and purification by fractional distillation, a final product with a purity of over 98.5% is obtained. patsnap.comgoogle.com To prevent polymerization during storage and distillation, an inhibitor like 4-tert-butylcatechol (B165716) is typically added. wikipedia.org

| Parameter | Process 1 | Process 2 |

| Reactant Ratio | 1:0.4 (molar) | 1:0.03 (weight) |

| Temperature | 250°C | 160°C |

| Pressure | 9.08 MPa | 0.5 MPa |

| Reaction Time | 8 minutes | 1 hour |

| Dehydration Agent | 50% NaOH | 50% NaOH |

| Yield | 30% (single-pass) | >98.5% purity |

Cycloaddition Reaction of Acetylene with Acrylonitrile

An alternative and more direct synthesis of this compound involves the [2+2+2] cycloaddition of acetylene and acrylonitrile. chemicalbook.comacs.org This method combines two molecules of acetylene with one molecule of acrylonitrile to form the pyridine (B92270) ring in a single catalytic step. acs.org

The success of this cycloaddition hinges on the use of a suitable catalyst, typically a soluble organocobalt compound. chemicalbook.comgoogle.com Homogeneous cobalt catalysts, such as cobaltocene (B1669278) or other cyclopentadienylcobalt and π-allylcobalt compounds, have been proven effective. acs.orggoogle.com These catalysts facilitate the reaction between acetylene and acrylonitrile, guiding the reactants to form this compound selectively. google.com The catalyst is generally used in concentrations ranging from 0.05 to 0.5 mol% based on the amount of acrylonitrile. google.com The reaction is carried out in an inert solvent, such as toluene (B28343) or benzene. google.com

Controlling the reaction parameters is essential for achieving high selectivity and yield while minimizing side reactions, particularly the polymerization of the reactants and product. google.com The reaction is typically conducted at temperatures between 140°C and 180°C, with 150–160°C being optimal. chemicalbook.comgoogle.com

To enhance selectivity towards this compound, the reaction time is kept short, generally under 50 minutes, with advantageous times being between 15 and 30 minutes. google.com Furthermore, the concentration of acrylonitrile is maintained below 2 moles per liter. google.com Under optimized conditions, such as a temperature of 150–160°C and a pressure of 0.7 to 0.8 MPa for 30 minutes, yields of this compound can reach up to 93% based on acrylonitrile. chemicalbook.com The kinetics of the reaction are influenced by temperature, pressure, and reactant concentrations, with higher temperatures and controlled residence times favoring the desired product formation over polymerization. google.com

| Parameter | Value |

| Catalyst | Organocobalt compounds (e.g., cyclopentadienylcobalt) |

| Catalyst Conc. | 0.05–0.5 mol % |

| Temperature | 140–180°C (Optimal: 150–160°C) |

| Pressure | 0.7–0.8 MPa |

| Reaction Time | < 50 minutes |

| Acrylonitrile Conc. | < 2 mol/L |

| Yield | Up to 93% |

Advanced and Sustainable Synthetic Approaches for this compound

The industrial synthesis of this compound has evolved from traditional multi-step processes to more efficient one-step catalytic methods. These advanced approaches offer simplified process flows, higher yields, and reduced consumption of raw materials and energy. polymersource.ca Two primary one-step methodologies have been developed, utilizing different starting materials and catalytic systems.

The first prominent method involves the reaction of 2-picoline with formaldehyde. polymersource.cachemicalbook.com In this process, the reactants are passed through a pipeline reactor in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. polymersource.ca This reaction directly yields this compound in a short reaction time, typically between 2 to 10 minutes. polymersource.ca This method is noted for its simplicity and high yield compared to the conventional two-step process, which involves the initial formation and isolation of 2-hydroxyethylpyridine followed by a separate dehydration step. polymersource.cachemicalbook.com

A second significant one-step synthesis involves the catalytic reaction of acetylene and acrylonitrile. chemicalbook.comwikipedia.org This process employs a cyclopentadienylcobalt or π-allylcobalt catalyst in an inert solvent at elevated temperatures, generally between 140°C and 180°C. chemicalbook.com The reaction time is kept short, under 50 minutes, to optimize the yield of this compound and minimize its potential polymerization. chemicalbook.com This route represents a direct cycloaddition approach to forming the pyridine ring with the vinyl substituent in a single, efficient step.

The following table provides a comparative overview of these two one-step catalytic methods.

| Feature | Method 1: Picoline & Formaldehyde | Method 2: Acetylene & Acrylonitrile |

| Starting Materials | 2-Picoline, Formaldehyde | Acetylene, Acrylonitrile |

| Catalyst | Strong acid (e.g., Sulfuric Acid, Phosphoric Acid) polymersource.ca | Organocobalt compounds (e.g., Cyclopentadienylcobalt) chemicalbook.com |

| Reaction Temperature | High Temperature polymersource.ca | 140°C - 180°C chemicalbook.com |

| Reaction Time | 2 - 10 minutes polymersource.ca | < 50 minutes chemicalbook.com |

| Key Advantage | Simple process, high yield, lower energy consumption polymersource.ca | Direct formation from basic feedstocks chemicalbook.com |

Deuterated this compound is a valuable monomer for isotopic labeling studies, particularly in quantitative proteomics and for investigating polymer dynamics. nih.govnih.gov The synthesis of specifically deuterated this compound, where deuterium (B1214612) atoms replace hydrogen atoms at selected positions, requires specialized multi-step strategies, as the deuterated compound is not commercially available. nih.govgoogle.com A key challenge is to achieve specific levels of deuteration and selective deuteration patterns on the pyridine ring or the vinyl group. google.com A patented method outlines a systematic, three-step approach starting from an acyl pyridine precursor. google.comosti.govgoogle.com

Deuteration of an acyl pyridine precursor using a metal catalyst. google.com

Reduction of the resulting deuterated acyl compound with a deuterated reducing agent. google.com

Dehydration of the intermediate alcohol to form the final deuterated this compound. google.com

This pathway allows for controlled incorporation of deuterium atoms into the final monomer. google.com

The initial and crucial step in the synthesis of deuterated this compound is the deuteration of an acyl pyridine (e.g., 2-acetylpyridine) precursor. google.com This is achieved through a hydrogen-deuterium exchange reaction conducted in the presence of a metal catalyst and deuterium oxide (D₂O), which serves as the deuterium source. google.comgoogle.com

The effectiveness of the deuteration depends significantly on the choice of the metal catalyst, which must be active for hydrogen exchange in water. google.com Catalysts such as palladium on carbon (Pd/C) combined with aluminum powder in D₂O have been shown to facilitate selective H-D exchange reactions. nih.gov The reaction is typically conducted at elevated temperatures, ranging from 50°C to over 200°C, to drive the exchange process. google.com Studies on the metal ion-catalyzed iodination of 2-acetylpyridine (B122185) have shown that complex formation with metal ions like Zn²⁺, Ni²⁺, and Cu²⁺ can significantly increase the rate of enolization, the rate-determining step for halogenation and, by extension, for H-D exchange at the C-H bond adjacent to the carbonyl group. acs.org The use of mixed palladium/platinum catalysts has been noted for achieving high levels of deuteration on the pyridine ring. google.com

Following the successful deuteration of the acyl pyridine, the subsequent steps involve converting the deuterated acyl group into a vinyl group. google.com

The first of these transformations is the reduction of the deuterated acyl compound (e.g., deuterated 2-acetylpyridine) to the corresponding alcohol (e.g., deuterated 2-(1-hydroxyethyl)pyridine). This is accomplished using a deuterated reducing agent to prevent the re-introduction of hydrogen atoms. google.comgoogle.com The reaction is carefully controlled, often by slow addition of the reducing agent or by cooling, to manage its reactivity. google.com

The final step is the dehydration of the deuterated alcohol intermediate. google.com This elimination reaction removes a molecule of water (D₂O or HDO), creating the carbon-carbon double bond of the vinyl group to yield the desired deuterated this compound monomer. google.comgoogle.com The resulting isotopically labeled monomer can then be purified and used in polymerization reactions or as a tagging agent in proteomic analyses. polymersource.canih.govgoogle.com

Polymerization Chemistry of 2 Vinylpyridine

Homopolymerization of 2-Vinylpyridine

Electropolymerization of this compound on Substrate Surfaces

Role of Electrolyte pH and Adsorption Phenomena

The pH of the electrolyte is a critical factor in the electropolymerization of this compound. acs.orgacs.org The process relies on the protonation of the this compound molecule, which is a pH-dependent equilibrium. In acidic solutions, the concentration of protonated 2-vinylpyridinium ions is higher, facilitating their adsorption onto the negatively charged cathode surface. acs.org

This selective adsorption is a key step that precedes the electron transfer and initiation of polymerization. The extent of both protonation and subsequent adsorption is directly influenced by the pH of the solution and the applied electrode potential. acs.org Therefore, controlling the electrolyte pH is essential for managing the concentration of the active species and, consequently, the rate and efficiency of the polymerization process.

Formation of Cross-Linked Poly(this compound) Coatings

A proposed mechanism for the formation of highly branched and cross-linked poly(this compound) coatings involves a process that can reactivate inactive polymer chains. acs.org This secondary mechanism becomes significant at more negative potentials on the cathodic surface. acs.orgacs.org

The process begins with the protonation of the nitrogen sites along the backbones of the newly formed poly(this compound) chains. acs.org These protonated sites on the polymer are then electrochemically reduced, which results in the formation of polymeric radicals. These radicals can then initiate chain branching by reacting with other polymer chains or monomer units. acs.orgacs.org This reactivation and branching process leads to the development of a highly cross-linked polymer network, which accounts for the characteristically low solubility of these coatings in common organic solvents. acs.org

Stereospecific Polymerization of this compound

In contrast to polymers obtained through free-radical initiation, which are typically amorphous and noncrystallizable, the stereospecific polymerization of this compound can produce crystallizable polymers with an isotactic structure. giulionatta.it This level of stereochemical control is achieved by employing specific catalysts that operate through an ionic mechanism. giulionatta.it

Ionic Mechanism in Stereoregulation

The stereospecific polymerization of this compound proceeds through an anionic coordinated mechanism. giulionatta.it This mechanism allows for precise control over the orientation of the incoming monomer units as they add to the growing polymer chain, leading to a regular, ordered structure. The coordination of the monomer to the catalyst is a crucial step. The nitrogen atom of the pyridine (B92270) ring, with its known ability to form coordinate bonds with metal compounds, plays a significant role in this process. giulionatta.it This coordination orients the monomer before its insertion into the polymer chain, thus dictating the stereochemistry of the final polymer. For instance, studies using β-diketiminato rare-earth metal cationic complexes have shown that polymerization is initiated by the coordination and insertion of the this compound monomer into the metal-alkyl bond of the catalyst. rsc.org

Influence of Metalloorganic and Metal Amide Catalysts

The choice of catalyst is paramount in achieving high stereospecificity. Metalloorganic compounds and metal amides of specific metals have proven to be particularly effective. giulionatta.it Preferred catalysts include metalloorganic compounds of magnesium and beryllium, as well as metal amides of magnesium, beryllium, and aluminum. giulionatta.it

Magnesium amide derivatives, in particular, have been identified as highly stereospecific catalysts. giulionatta.it Under appropriate reaction conditions, catalysts with the general formula X-Mg-NR₁R₂, where R₁ and R₂ are alkyl groups, can yield polymers containing over 90% of the acetone-insoluble, crystallizable isotactic form. giulionatta.it In contrast, catalysts such as lithium diphenylamide or sodium amide tend to produce amorphous, noncrystallizable polymers. giulionatta.it Similarly, certain aluminum compounds, unless their electron deficiency is mitigated by coordination (as in lithium aluminum hydride), yield polymers with low crystallinity. giulionatta.it

The table below presents data on the polymerization of this compound using various metal amide catalysts, highlighting the significant impact of the catalyst's metal component on the yield of crystalline polymer.

| Catalyst | Catalyst (g) | Monomer (g) | Polymerization Time (hr) | Total Polymer (g) | Acetone-Insoluble Crystalline Polymer (% of total polymer) |

| Diethylamide magnesium bromide | 0.25 | 20 | 18 | 19.5 | 92 |

| Diethylamide magnesium iodide | 0.25 | 20 | 18 | 19.0 | 90 |

| Diphenylamide magnesium bromide | 0.25 | 20 | 18 | 18.5 | 85 |

| Lithium amide | 0.25 | 20 | 24 | 12.0 | 0 |

| Sodium amide | 0.25 | 20 | 24 | 10.0 | 0 |

| Lithium diethylamide | 0.25 | 20 | 24 | 15.0 | 5 |

Data sourced from Natta, G., et al. (1961). Stereospecific Polymerization of this compound. giulionatta.it

Factors Affecting Stereoregularity and Polymer Crystallinity

Several factors influence the stereoregularity and resulting crystallinity of poly(this compound) during stereospecific polymerization.

Catalyst Structure: The steric and electronic properties of the catalyst are critical. For example, in cationic yttrium complexes used for polymerization, the bulkiness of the ancillary ligands on the catalyst significantly influences stereoselectivity. rsc.org A direct relationship has been observed between the energy barriers for isotactic insertion and the size of these ligands; greater steric hindrance leads to higher barriers for isotactic polymerization. rsc.org

Monomer-to-Catalyst Ratio: The molar ratio of the monomer to the catalyst can affect the fraction of the crystalline polymer obtained. At lower monomer-to-catalyst ratios, the acetone-insoluble (crystalline) fraction of the polymer may be smaller. However, even the acetone-soluble fraction in these cases can exhibit some crystallinity, suggesting that low molecular weight crystalline polymers can be soluble. giulionatta.it

Temperature: Polymerization temperature plays a role in the process. For instance, when using diethylamide magnesium bromide as an initiator, varying the temperature between -20°C and +100°C can impact the reaction. giulionatta.it

Polymer Structure (Tacticity): The stereoregularity, or tacticity, of the polymer chains directly impacts their ability to pack together efficiently. quora.com An ordered arrangement of side groups, as found in isotactic polymers, allows for more compact packing, which leads to increased van der Waals forces and promotes the formation of crystalline domains. quora.com

Template Polymerization Utilizing Poly(this compound)

Template polymerization is a process in which a pre-existing polymer chain (the template) is used to influence the polymerization of a monomer, leading to the formation of a new polymer (the daughter polymer) with a structure that is complementary to the template. Poly(this compound) (P2VP) has been explored as a template due to the specific interactions that can occur with certain monomers.

The fundamental principle behind the use of poly(this compound) as a template lies in the ability of the pyridine ring's nitrogen atom to form non-covalent bonds with monomer molecules. The lone pair of electrons on the nitrogen atom allows for the formation of hydrogen bonds or other coordination complexes with monomers that have complementary functional groups. researchgate.net For instance, monomers containing acidic protons can interact with the basic pyridine nitrogen. This interaction leads to the alignment of monomer units along the P2VP template chain prior to and during polymerization. ucsb.edu The formation of these complexes is crucial for the template effect to be realized, as it effectively increases the local concentration of the monomer along the template chain.

Ideally, template polymerization allows for the synthesis of a daughter polymer that replicates the length and, in some cases, the stereochemistry of the template polymer. The degree of structural replication is highly dependent on the strength and specificity of the interactions between the template and the monomer, as well as the polymerization conditions. While perfect replication remains a significant challenge, the use of a P2VP template can influence the microstructure of the resulting polymer. The organized arrangement of monomers along the template can lead to a daughter polymer with a more regular structure than one produced through conventional solution polymerization.

Copolymerization Strategies Involving this compound

This compound is readily copolymerized with a variety of other monomers using different polymerization techniques. wikipedia.org The incorporation of 2-VP into a polymer chain can significantly modify the properties of the resulting copolymer, introducing polarity, and providing sites for post-polymerization modification or complexation.

A commercially significant application of this compound is its use as a termonomer in the production of styrene-butadiene-vinylpyridine (SBR-VP) latex. jsyatai.comapcotex.comgoogle.com This latex is a key component in the adhesive systems used for bonding textile cords, such as nylon, rayon, and polyester, to rubber matrices in the manufacturing of tires and other reinforced rubber products. reliablecorporation.injacpl.co.inmade-in-china.comchemicalbook.com

The inclusion of this compound, typically at a concentration of around 10-15%, introduces polar pyridine groups into the nonpolar styrene-butadiene rubber backbone. apcotex.com These pyridine units provide strong adhesion to the textile fibers, which are often treated with a resorcinol-formaldehyde (RF) resin. The resulting Resorcinol-Formaldehyde-Latex (RFL) dip creates a robust adhesive layer between the fiber and the rubber. reliablecorporation.inresearchgate.net The vinylpyridine component of the latex enhances the bond strength and improves the heat and fatigue resistance of the final composite material. reliablecorporation.in The terpolymer is synthesized via emulsion polymerization. jsyatai.comgoogle.com

Table 1: Typical Monomer Composition in SBR-VP Latex for Tire Cord Applications

| Monomer | Ratio |

| Styrene (B11656) | 15% |

| Butadiene | 75% |

| This compound | 10% |

Note: The exact composition can vary depending on the specific application and desired properties. apcotex.com

This compound can be copolymerized with a range of acrylic monomers, such as methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN), to produce copolymers with a variety of properties. wikipedia.org The reactivity ratios of the monomers in these copolymerizations determine the composition and sequence distribution of the resulting polymer chains, which in turn influence the material's thermal and mechanical properties.

The copolymerization of 2-VP with various functional methacrylates has been studied to determine their reactivity ratios using methods like the Finemann-Ross and Kelen-Tüdos graphical methods. hakon-art.comresearchgate.net These studies provide valuable data for predicting copolymer composition and tailoring the synthesis to achieve desired properties. For example, block copolymers of this compound and methyl methacrylate have been synthesized via living anionic polymerization. polymersource.ca

Similarly, the copolymerization of this compound with acrylonitrile has been investigated, and their reactivity ratios have been determined. researchsolutions.com These copolymers are of interest for applications where the properties of both polyacrylonitrile (B21495) (e.g., chemical resistance, high strength) and poly(this compound) (e.g., dyeability, adhesion) are desired.

Table 2: Reactivity Ratios for the Copolymerization of this compound (M1) with Acrylic Monomers (M2)

| M2 (Acrylic Monomer) | r1 (2-VP) | r2 (M2) | Method |

| Acrylonitrile | 0.47 ± 0.03 | 0.113 ± 0.002 | Titration |

| 2-Diethylaminoethyl methacrylate | 0.30 ± 0.04 | 0.45 ± 0.03 | Finemann-Ross |

| Di(ethylene glycol) methyl ether methacrylate | 0.35 ± 0.04 | 0.90 ± 0.10 | Finemann-Ross |

| 2-Butoxyethyl methacrylate | 0.38 ± 0.04 | 0.82 ± 0.08 | Finemann-Ross |

Data compiled from various sources. hakon-art.comresearchsolutions.com

Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT Polymerization)

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. acs.orgacs.org Among the various CRP methods, which include nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven tobe particularly versatile and compatible with a wide range of monomers, including this compound (2VP). acs.orgresearchgate.netrsc.org

The RAFT polymerization of 2VP allows for the precise control over the polymer structure, which is challenging to achieve with conventional free radical polymerization. researchgate.net This control is established through the use of a RAFT chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, maintaining a low concentration of active radicals and thus minimizing termination reactions. acs.orgresearchgate.net

A common setup for the RAFT polymerization of 2VP involves using an initiator such as 2,2'-azobisisobutyronitrile (AIBN) and a dithioester compound as the CTA, for example, cumyl dithiobenzoate (CDB). acs.org The polymerization is typically conducted under an inert atmosphere at temperatures around 60 °C. acs.orgresearchgate.net Research has demonstrated that this method yields poly(this compound) (P2VP) with molecular weights that increase linearly with monomer conversion and exhibit low PDI values, typically below 1.2, which is characteristic of a controlled or "living" polymerization process. acs.orgresearchgate.net

The "living" nature of RAFT polymerization is further evidenced by the ability to use the resulting P2VP homopolymers as macro-CTAs for subsequent chain extension. acs.orgresearchgate.net This has been successfully employed to synthesize well-defined block copolymers, such as poly(this compound)-b-poly(4-vinylpyridine) (P2VP-b-P4VP) and poly(N-isopropylacrylamide)-b-poly(this compound) (PNIPAM-b-P2VP), with near-quantitative blocking efficiency. acs.orgnih.gov This capability opens avenues for creating precisely structured block copolymers incorporating 2VP for a variety of applications. rsc.org

Table 1: RAFT Polymerization of this compound (2VP)

| Initiator | Chain Transfer Agent (CTA) | Conversion (%) | Number-Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI or Mw/Mn) | Reference |

|---|---|---|---|---|---|

| AIBN | Cumyl dithiobenzoate (CDB) | 25 | Not Specified | 1.10 | acs.org |

| AIBN | Cumyl dithiobenzoate (CDB) | 80 | Not Specified | 1.18 | acs.org |

| AIBN | S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Not Specified | 10,700 (P2VP block) | 1.12 (Final copolymer) | nih.gov |

Degradable Block Copolymer Architectures via this compound Monomers

While vinyl polymers like poly(this compound) possess a stable carbon-carbon backbone that is resistant to degradation, strategies have been developed to introduce degradable linkages into their structures, particularly within block copolymer architectures. nih.gov This imparts biodegradability or controllably cleavable properties to the materials, which is crucial for certain biomedical and environmental applications. nih.govgoogle.com

One approach involves the copolymerization of this compound with monomers that contain cleavable bonds within their structure. A key technique in this area is Radical Ring-Opening Polymerization (RROP). chemrxiv.org By copolymerizing a conventional vinyl monomer like 2VP with a cyclic monomer capable of RROP, such as a cyclic ketene (B1206846) acetal (B89532) or a thionolactone like dibenzo[c,e]oxepane-5-thione (DOT), degradable bonds (e.g., esters or thioesters) can be incorporated directly into the polymer backbone. chemrxiv.org Cleavage of these bonds, for instance via aminolysis or hydrolysis, leads to the degradation of the polymer chains. chemrxiv.org

Another strategy focuses on creating block copolymers where one of the blocks is inherently degradable. For example, a P2VP block can be synthesized using a controlled polymerization technique like RAFT, and then used as a macroinitiator or macro-CTA to polymerize a second, degradable polymer block.

Furthermore, it is possible to form the backbone of a synthetic polymer using a monomer that is copolymerizable with this compound, and then introduce pyridinium (B92312) groups that can potentially influence the material's interaction with biological systems. google.com For instance, a copolymer can be created through radical copolymerization of methyl methacrylate and this compound, followed by a reaction with benzyl (B1604629) chloride. google.comgoogle.com This modification introduces N-benzylpyridinium groups into the polymer structure. google.com While not rendering the main chain cleavable, such modifications can be part of a broader strategy to design functional, partially degradable materials. google.com

Reactivity and Functionalization of 2 Vinylpyridine

Nucleophilic Addition Reactions to the Vinyl Group

The vinyl group of 2-vinylpyridine is susceptible to nucleophilic attack, a characteristic attributed to the electron-withdrawing nature of the pyridine (B92270) ring. This reactivity allows for the addition of a variety of nucleophiles across the vinyl double bond. For instance, nucleophiles such as methoxide (B1231860), cyanide, and hydrogen sulfide (B99878) readily add to the vinylic site. wikipedia.org The reaction with methanol (B129727), for example, yields 2-(2-methoxyethyl)pyridine (B93297). wikipedia.org

The scope of nucleophilic additions extends to carbon- and nitrogen-centered nucleophiles. Enolates, such as that derived from 2-tetralone, have been shown to react with this compound in base-promoted conjugate additions. thieme-connect.com Similarly, amines can add across the vinyl group under acidic conditions. mdpi.com While organolithium reagents have been reported to react poorly with this compound, often leading to dimerization, the use of a substrate like trans-1,2-di-(2-pyridyl)ethylene allows for successful conjugate addition with organolithium nucleophiles, where the resulting anionic intermediate can be trapped by various electrophiles. nih.govnsf.gov Thiophenols are also effective nucleophiles, reacting directly with this compound without the need for a catalyst to form thioethers. thieme-connect.com

Examples of Nucleophilic Addition Reactions to this compound

| Nucleophile | Product | Reference(s) |

| Methoxide | 2-(2-methoxyethyl)pyridine | wikipedia.org |

| Cyanide | Addition product | wikipedia.org |

| Hydrogen Sulfide | Addition product | wikipedia.org |

| 2-Tetralone enolate | Adduct for aza-steroid synthesis | thieme-connect.com |

| Amines | Aminoethyl-substituted pyridines | mdpi.com |

| Thiophenols | Thioethers | thieme-connect.com |

Organometallic Chemistry and Cyclometalation of this compound

This compound serves as a versatile ligand in organometallic chemistry, primarily due to its ability to coordinate to metal centers through both the pyridine nitrogen and the vinyl group. This coordination activates the ligand for a variety of transformations, most notably C-H bond activation, leading to the formation of cyclometalated complexes.

The activation of C-H bonds in this compound is a key step in many catalytic cycles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This process is often directed by the initial coordination of the pyridine nitrogen to the metal center.

Rhodium complexes have been shown to effectively catalyze the C-H activation of this compound. The reaction of [Rh(μ-Cl)(η2-coe)2]2 with this compound in the presence of dimethylphenylphosphine (B1211355) results in the activation of the terminal olefinic C-H bond. scielo.org.mxscielo.org.mx This leads to the formation of a mixed-valence Rh(I)-Rh(III) dinuclear complex, specifically Rh2Cl2(μ-H)(μ-η2,κ2-C,N-NC5H4-2-(Z)CH=CH)(PPhMe2)3. scielo.org.mxscielo.org.mx In this complex, a bridging hydrido ligand and a 2-(pyridin-2-yl)vinyl moiety are present, with the latter acting as a chelate ligand to one rhodium atom and bridging to the other via an η2-olefin bond. scielo.org.mx The formation of this dinuclear structure is facilitated by the small size of the phosphine (B1218219) ligand. scielo.org.mx Furthermore, rhodium-N-heterocyclic carbene (NHC) complexes catalyze the hydroalkenylation of alkenes and alkynes with this compound through a C-H activation mechanism. csic.es

The interaction of this compound with triruthenium carbonyl clusters, such as [Ru3(CO)12], leads to a novel double C-H bond activation at the β-carbon of the vinyl group. marquette.edu This process yields a dimetalated 2-vinylpyridyl ligand that can adopt different coordination modes. For example, the reaction with [Ru3(CO)12] produces the pentaruthenium cluster [Ru5(CO)14(μ4-C5H4CHC)(μ-H)2]. marquette.edu In this structure, the dimetalated carbon atom bridges four ruthenium atoms. marquette.edu A different coordination is observed in the triruthenium complex [Ru3Cl(CO)5(μ-CO)(μ-dppm)(μ3-NC5H4CHC)(μ-H)], where the dimetalated ligand caps (B75204) a triangular face of the ruthenium cluster. marquette.edu This reactivity is distinct from that observed with related triosmium clusters, where only single metalation typically occurs. marquette.edu

Ruthenium Clusters from this compound C-H Activation

| Ruthenium Precursor | Resulting Cluster Complex | Key Feature | Reference(s) |

| [Ru3(CO)12] | [Ru5(CO)14(μ4-C5H4CHC)(μ-H)2] | Dimetalated carbon bridges four Ru atoms | marquette.edu |

| [Ru3(CO)10(μ-dppm)] | [Ru3Cl(CO)5(μ-CO)(μ-dppm)(μ3-NC5H4CHC)(μ-H)] | Dimetalated ligand caps a triangular Ru face | marquette.edu |

Platinum(II) complexes are also effective in mediating the cyclometalation of this compound. Electron-rich platinum(II) precursors react with this compound to yield cyclometalated complexes through C-H bond activation. researchgate.net The resulting cyclometalated platinum(II) complexes, particularly those with specific ancillary ligands, can exhibit phosphorescence. acs.orgmit.edu For example, cyclometalated platinum(II) complexes containing a dibromophenylpyridine ligand have been incorporated into conjugated polymers, which show strong orange room-temperature phosphorescence. mit.edu The emission properties of these materials can be tuned by modifying the ligands on the platinum center, making them promising for applications in chemosensing and organic light-emitting diodes (OLEDs). acs.orgmit.edu

Zirconocene (B1252598) complexes of this compound play a role in understanding activation processes relevant to olefin polymerization. The reaction of zirconocene precursors like Cp2Zr(thf)(η2-Me3SiC2SiMe3) with this compound leads to the formation of five-membered azazirconacycles. capes.gov.bracs.org These complexes can further react with molecules like ethylene (B1197577). capes.gov.bracs.org More significantly, the reaction of the zirconocene this compound complex Cp2Zr(2-vipy) with diisobutylaluminum hydride (iBu2AlH) and diisobutylaluminum fluoride (B91410) (iBu2AlF) forms isostructural complexes. acs.org These reactions serve as models for understanding the activation of zirconocene fluoro complexes by organoaluminum compounds, which is a key step in certain olefin polymerization catalytic systems. acs.org Poly(this compound) is noted for its applications in various fields, and coordination polymerization, particularly with rare-earth metal catalysts, is an efficient method for its synthesis. mdpi.com

Metal Coordination by this compound as a Ligand

Coordination Modes and Steric Hindrance Effects

This compound is a versatile ligand in coordination chemistry, capable of binding to metal centers in several ways. marquette.edu The most common coordination occurs through the nitrogen atom of the pyridine ring. researchgate.net However, it can also coordinate through the vinyl group's π-system or act as a bridging ligand, bonding to one metal center via the nitrogen atom and to another via the olefinic double bond. marquette.eduresearchgate.net This bridging coordination mode has been observed in dinuclear rhenium and rhodium complexes. marquette.eduscielo.org.mx

The steric hindrance caused by the vinyl group at the 2-position significantly influences its coordination properties. Compared to its isomer, 4-vinylpyridine (B31050), this compound exhibits greater steric hindrance, which can make the nitrogen atom less accessible for coordination. mdpi.comacs.org This steric effect leads to weaker binding and longer metal-nitrogen bond lengths in some complexes. For instance, in a study of methylcobaloxime complexes, this compound showed weaker binding than other substituted pyridines, a phenomenon attributed to the rotation of the vinyl group required for coordination. nih.gov The steric bulk of the ligand is a primary factor determining the Co-N(ax) bond length in these complexes. nih.gov

Despite the steric hindrance, this compound can form stable complexes, and its coordination mode can be influenced by the reaction conditions and the nature of the metal center. marquette.edu For example, with ruthenium, it can lead to the formation of a five-membered chelate ring. acs.org The interplay between the electronic properties of the pyridine ring and the steric effects of the vinyl group allows for a diverse range of coordination behaviors, making this compound a subject of ongoing research in organometallic chemistry. marquette.edu

Ligand Exchange Dynamics in Metal Complexes

The dynamics of ligand exchange in metal complexes containing this compound are influenced by factors such as steric hindrance and the nature of the metal center. In studies involving methylcobaloxime complexes, this compound was observed to undergo partial dissociation in non-coordinating solvents, indicating a dynamic equilibrium between the coordinated and uncoordinated ligand. nih.gov The rate of this ligand exchange is related to the steric bulk of the pyridine ligand. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for studying these dynamics. Broadening of ¹H NMR signals at room temperature can suggest a rapid ligand exchange process. nih.gov For instance, in a series of methylcobaloxime complexes with various substituted pyridines, the broadness of the NMR signals suggested a ligand exchange rate order where this compound exchanged faster than several other 2-substituted pyridines. nih.gov

The exchange process in zinc(II) complexes with a ligand derived from this compound, bis(2-{pyrid-2-yl}ethyl)hydroxylamine, was found to occur through a complete dissociation-association mechanism, as revealed by 2D {¹H} EXSY NMR spectroscopy. researchgate.net This indicates that the ligand completely detaches from the metal center before re-coordinating, highlighting the lability of the metal-ligand bond. The kinetic and photophysical properties of cycloplatinated(II) complexes with this compound and various phosphine ligands have also been investigated, demonstrating the influence of ancillary ligands on the complex's stability and reactivity. mdpi.com

Catalytic Reactions Involving this compound

Reductive Coupling Reactions via Synergistic Lewis Acid/Photoredox Catalysis

This compound can participate in reductive coupling reactions, a process that has been advanced by the use of synergistic Lewis acid and photoredox catalysis. nih.govnih.gov This methodology enables the β-selective reductive coupling of alkenylpyridines with electrophiles like aldehydes and imines. nih.govnih.gov The reaction proceeds through a visible-light-mediated single-electron transfer (SET) reduction of the aldehyde or imine. nih.govnih.gov This generates a ketyl or α-aminoalkyl radical, which then adds to the Lewis acid-activated alkenylpyridine. nih.govnih.gov

The use of a Lewis acid co-catalyst is crucial for the success of this transformation. nih.gov For example, in the reaction between 4-fluorobenzaldehyde (B137897) and 4-vinylpyridine, no product was formed in the absence of a Lewis acid. However, the addition of Lewis acids like Gd(OTf)₃ and La(OTf)₃ significantly improved the reaction yield. nih.gov This approach is notable for its ability to couple two electrophiles, a challenging transformation due to the inherent electrophilicity of alkenylpyridines. nih.gov

This synergistic catalytic system has been shown to tolerate a wide range of complex molecular scaffolds, including those found in sugars, natural products, and peptides. nih.gov It provides a powerful tool for the synthesis of molecules containing the pyridine subunit, which is a common motif in pharmaceuticals and other functional materials. nih.gov Earlier work by Krische and coworkers established the first catalytic reductive coupling of 2-vinylpyridines with imines using a rhodium catalyst under a hydrogen atmosphere, demonstrating branch-selective coupling. acs.org

Asymmetric Catalysis: Enantioselective Cross Rauhut–Currier Reactions

This compound has emerged as a valuable substrate in asymmetric catalysis, particularly in the enantioselective cross Rauhut–Currier (RC) reaction. acs.orgnih.govresearchgate.net This reaction allows for the α-functionalization of 2-vinylpyridines, providing access to structurally diverse and valuable chiral pyridine building blocks. acs.orgnih.govresearchgate.net

In this context, 2-vinylpyridines act as activated alkenes or Michael receptors. acs.org They are chemo- and enantioselectively activated by newly designed chiral phosphine catalysts. acs.orgnih.govresearchgate.net The reaction typically involves the coupling of a this compound with another activated alkene, such as a 3-aroyl acrylate (B77674) or a 2-ene-1,4-dione. acs.org The process yields the desired products in good yields and with high enantioselectivities. acs.orgnih.govresearchgate.net

Mechanistic studies have indicated that specific features of the chiral phosphine catalyst, such as the presence of two NH protons, are critical for the synergistic activation of the substrates and for controlling the stereoselectivity of the reaction. acs.orgnih.govresearchgate.net The use of 2-vinylpyridines bearing electron-withdrawing groups can further promote the reaction. acs.orgrsc.org This development expands the scope of the enantioselective intermolecular cross Rauhut-Currier reaction, which had previously been limited to highly active substrates like allenoates and vinyl ketones. acs.org

Role of this compound Derivatives in Catalytic Processes

Derivatives of this compound, particularly its polymers, play a significant role in various catalytic processes. hrkpharmaceutical.comresearchgate.net Poly(this compound) (P2VP) and its copolymers can act as supports for catalysts, offering advantages such as easy separation and potential for recycling. hrkpharmaceutical.comresearchgate.net The pyridine nitrogen in the polymer can coordinate with metal centers, creating polymer-supported catalysts with enhanced thermal stability and catalytic activity. mdpi.com

For example, poly(vinylpyridine) can be used to create composite materials with metal oxides like TiO₂ and ZnO, which have shown photocatalytic activity in the degradation of environmental pollutants. mdpi.com Furthermore, copolymers of this compound are used in the synthesis of materials for all-solid-state lithium secondary batteries, where they form complexes that can reduce the internal resistance of the battery. hrkpharmaceutical.com

In organic synthesis, cross-linked poly(4-vinylpyridine), a related polymer, is frequently used as a support for a wide range of reagents and catalysts due to its favorable properties, including facile functionalization and stability. researchgate.net While there are fewer reports on P2VP compared to P4VP for metal coordination, likely due to increased steric hindrance, P2VP-based materials still find applications in areas like enhancing ionic conductivity in polymer-inorganic hybrids. mdpi.com The versatility of this compound and its derivatives continues to drive research into their applications in catalysis and materials science. hrkpharmaceutical.comresearchgate.net

Derivatization and Modified this compound Structures

The modification of the this compound scaffold through the introduction of various substituents allows for the fine-tuning of its chemical and physical properties. This derivatization is crucial for tailoring molecules for specific applications, ranging from materials science to medicinal chemistry.

Synthesis and Characterization of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved through several synthetic routes, including modifications of the pyridine ring or the vinyl group.

One prominent method involves the conjugate or Michael addition to the vinyl group of this compound, which is a useful technique for creating functionalized heterocyclic compounds. thieme-connect.com This reaction allows for the introduction of a wide variety of nucleophiles. For instance, thiophenols can react directly with this compound without the need for a catalyst to form pyridyl-substituted thioethers. thieme-connect.com Similarly, amine-containing compounds can undergo pyridylethylation through conjugate addition, a strategy employed to enhance the potency of medicinal agents. thieme-connect.com

Another approach is the synthesis of more complex heterocyclic systems using this compound as a starting material. For example, 3-amino-substituted indolizines can be synthesized from 2-vinylpyridines through a [4+1]-cycloaddition reaction with isonitriles. rsc.org Ruthenium-catalyzed cycloisomerization of N-vinyl amides provides another pathway to substituted pyridines. researchgate.net

The synthesis of analogues where the vinyl group itself is modified has also been explored. An example is the preparation of 3-(1-phenylvinyl)pyridine (m-PyPE), which combines the structural features of styrene (B11656) and vinylpyridine. uni-mainz.de This analogue was synthesized from 3-benzoylpyridine (B1664120) via a Wittig reaction. uni-mainz.de

Furthermore, this compound is a key ligand in organometallic chemistry, where it can be modified after coordination to a metal center. A series of cycloplatinated(II) complexes with the general formula [PtMe(Vpy)(PR₃)], where Vpy is this compound and PR₃ is a phosphine ligand (e.g., PPh₃, PPh₂Me, PPhMe₂), have been synthesized and characterized. mdpi.comresearchgate.netresearchgate.net The synthesis involves the reaction of a precursor complex, [PtMe(Vpy)(DMSO)], with various monophosphine ligands. mdpi.comresearchgate.net These complexes can be further reacted with reagents like methyl iodide (MeI) to yield corresponding cycloplatinated(IV) complexes. mdpi.comresearchgate.net

Characterization of these substituted analogues is typically performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), and for organometallic complexes, X-ray crystallography to determine the molecular structure. mdpi.comresearchgate.netscielo.org.mx

Impact of Substituents on Electronic and Photophysical Properties

The introduction of substituents onto the this compound framework has a profound impact on its electronic and photophysical properties. These effects are dictated by the nature (electron-donating or electron-withdrawing) and position of the substituent.

Electron-withdrawing groups, such as a nitro group (-NO₂), increase the electrophilicity of the molecule. This modification makes the compound more susceptible to nucleophilic substitution reactions. The position of a substituent on the pyridine ring also has significant electronic consequences. For example, substituents at the 2- or 4-position can facilitate electronic stabilization through resonance effects, allowing the vinyl group's π-electrons to delocalize to the nitrogen atom, which is not as readily achieved with a 3-substituted pyridine. nih.gov

In the context of the cycloplatinated(II) complexes mentioned earlier, the ancillary phosphine ligands play a critical role in modulating the electronic properties of the metal center and, consequently, the photophysical properties of the entire complex. mdpi.comsemanticscholar.org The electron-donating ability of the phosphine ligands follows the trend PPhMe₂ > PPh₂Me > PPh₃. mdpi.com

The stronger the electron-donating ability of the phosphine ligand, the more electron-rich the Pt(II) center becomes. mdpi.comsemanticscholar.org This increased electron density at the metal center influences the rates of subsequent reactions, such as oxidative addition. The complex with the most electron-donating PPhMe₂ ligand exhibits the fastest reaction rate, while the PPh₃ derivative is the slowest. mdpi.comresearchgate.net

These electronic changes directly influence the photophysical properties of the complexes. The complexes are luminescent, showing emission in the yellow-orange region of the spectrum (~550 nm). mdpi.com The emission originates primarily from the cyclometalated this compound ligand and has a mixed character of ³ILCT (Intraligand Charge Transfer) and ³MLCT (Metal-to-Ligand Charge Transfer). mdpi.comresearchgate.net The quantum yield and brightness of the emission are directly correlated with the electron-donating strength of the phosphine ligand. The complex with the PPhMe₂ ligand is the strongest emitter, whereas the complex with the PPh₃ ligand is the weakest. mdpi.comresearchgate.netresearchgate.net

Table 1: Effect of Phosphine Ligand Substituents on the Photophysical Properties of [PtMe(Vpy)(PR₃)] Complexes

| Complex | Phosphine Ligand (PR₃) | Electron-Donating Ability | Relative Emission Intensity |

|---|---|---|---|

| 1a | PPh₃ | Weakest | Weakest |

| 1b | PPh₂Me | Intermediate | Intermediate |

| 1c | PPhMe₂ | Strongest | Strongest |

Data sourced from multiple studies. mdpi.comresearchgate.netresearchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to predict and rationalize these substituent effects by modeling electron density maps and frontier molecular orbitals (HOMO-LUMO gaps).

Advanced Materials and Applications Derived from 2 Vinylpyridine Polymers

Poly(2-Vinylpyridine) in Membrane Technologies

The incorporation of P2VP into membrane technologies has led to the creation of "smart" membranes that can respond to environmental stimuli, as well as highly efficient nanoporous structures for separation and catalysis. sigmaaldrich.comarxiv.org These polymers find use in applications such as filtration, separation, and catalysis. sigmaaldrich.com

Thin film membranes fabricated from P2VP exhibit pH-responsive behavior, allowing for dynamic control over their porous structure. sigmaaldrich.comacs.org This property is particularly valuable for applications requiring tunable separation or filtration capabilities.

A notable method for creating these membranes involves using a solution of P2VP that has been partially quaternized with 1,4-diiodobutane (B107930) (DIB). acs.orgdtic.mil When these solutions are spin-coated onto a substrate in a humid environment, microporous films are formed. dtic.mil The DIB serves a dual purpose: it acts as a porogen (pore-forming agent) and as a cross-linker for the P2VP, rendering the final membrane insoluble and stable in organic solvents and acidic water. acs.orgdtic.mil

The key feature of these membranes is their pH-dependent swelling. acs.orgdtic.mil The pyridine (B92270) groups in the P2VP network are weak bases and can be protonated in acidic conditions. This protonation leads to electrostatic repulsion between the polymer chains, causing the polymer network to swell. This swelling has a direct impact on the pore size of the membrane. Research has shown that the pore size can be reversibly controlled by altering the pH of the surrounding aqueous medium. dtic.mil For instance, a study demonstrated that the swelling degree of a cross-linked quaternized P2VP (qP2VP) membrane, defined as the ratio of the swollen to dry membrane thickness, was 1.9 at pH 3 and increased to 2.4 at pH 2, where the pyridine rings are fully protonated, leading to maximum swelling. dtic.mil This swelling can cause the pores to contract or even close completely, and this process is reversible over multiple cycles. dtic.mil

| Property | Value | Reference |

| Swelling Degree at pH 3 | 1.9 | dtic.mil |

| Swelling Degree at pH 2 | 2.4 | dtic.mil |

| Pore Size Control | Reversible with pH changes | dtic.mil |

Nanoporous membranes derived from P2VP-containing block copolymers are a significant area of research due to their well-defined pore structures and potential for high-throughput separations and catalytic applications. sigmaaldrich.comeuropa.eu These membranes are often created from the self-assembly of block copolymers, such as polystyrene-b-poly(this compound) (PS-b-P2VP). ohiolink.educymitquimica.com

One effective method for generating porosity in these membranes is selective swelling. arxiv.org A dense film of a block copolymer like polyisoprene-b-polystyrene-b-poly(this compound) (PIP-b-PS-b-P2VP) can be transformed into a nanoporous membrane with interconnected pores by a brief exposure to a solvent, such as ethanol, that selectively swells one of the blocks (in this case, the P2VP block). researchgate.net This process is facile and efficient for creating membranes with uniform, well-defined pores. researchgate.net

These nanoporous membranes have shown promise in a variety of applications: